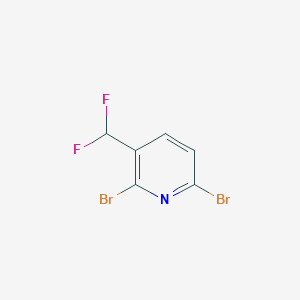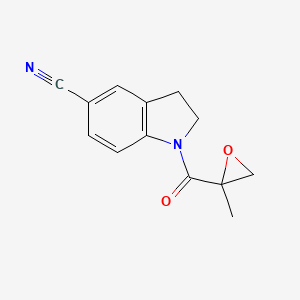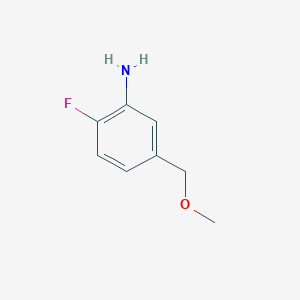
2,6-Dibromo-3-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both bromine and fluorine atoms in the pyridine ring imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 2,6-Dibromo-3-(difluoromethyl)pyridine typically involves the bromination of 2,6-dimethylpyridine using dibromohydantoin as a brominating agent. The reaction is carried out in carbon tetrachloride as a solvent, with the addition of an initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is refluxed at 80°C for one hour, followed by filtration and purification through column chromatography . This method is efficient, yielding the desired product with high purity under relatively mild conditions.
Análisis De Reacciones Químicas
2,6-Dibromo-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The difluoromethyl group can participate in addition reactions, potentially forming new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-(difluoromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-(difluoromethyl)pyridine is primarily related to its ability to undergo substitution reactions. The bromine atoms can be replaced by other functional groups, allowing the compound to act as an intermediate in the synthesis of various derivatives. The difluoromethyl group can also interact with biological targets through hydrogen bonding, potentially influencing the activity of enzymes and receptors .
Comparación Con Compuestos Similares
2,6-Dibromo-3-(difluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
2,6-Dibromopyridine: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.
3-(Difluoromethyl)pyridine: Contains only the difluoromethyl group without the bromine atoms, which may limit its reactivity in substitution reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various chemical transformations.
Propiedades
Fórmula molecular |
C6H3Br2F2N |
|---|---|
Peso molecular |
286.90 g/mol |
Nombre IUPAC |
2,6-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H |
Clave InChI |
GWQYBNSUEHAHSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















